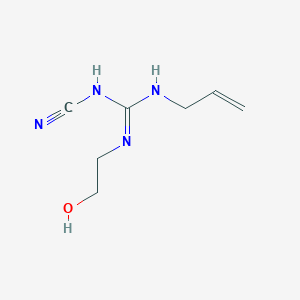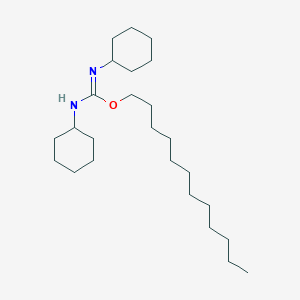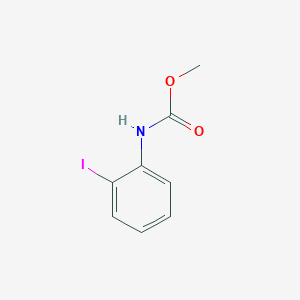![molecular formula C15H29NO2S2 B14328068 Butyl [(dibutylcarbamothioyl)sulfanyl]acetate CAS No. 109447-79-2](/img/structure/B14328068.png)
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including food, cosmetics, and pharmaceuticals . This particular compound features a butyl group attached to an acetate group, with a dibutylcarbamothioylsulfanyl moiety, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl [(dibutylcarbamothioyl)sulfanyl]acetate typically involves the esterification of butyl alcohol with [(dibutylcarbamothioyl)sulfanyl]acetic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
Butyl alcohol+[(dibutylcarbamothioyl)sulfanyl]acetic acid→Butyl [(dibutylcarbamothioyl)sulfanyl]acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
化学反応の分析
Types of Reactions
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Butyl alcohol and [(dibutylcarbamothioyl)sulfanyl]acetic acid.
Reduction: Corresponding alcohols.
Substitution: Different esters or amides depending on the nucleophile used.
科学的研究の応用
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
作用機序
The mechanism of action of butyl [(dibutylcarbamothioyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Butyl acetate: A simpler ester with a butyl group and an acetate group, commonly used as a solvent.
Dibutyl phthalate: A plasticizer with two butyl groups, used in polymer industries.
Ethyl acetate: Another ester with an ethyl group and an acetate group, widely used as a solvent.
Uniqueness
Butyl [(dibutylcarbamothioyl)sulfanyl]acetate is unique due to its dibutylcarbamothioylsulfanyl moiety, which imparts distinct chemical and physical properties.
特性
CAS番号 |
109447-79-2 |
|---|---|
分子式 |
C15H29NO2S2 |
分子量 |
319.5 g/mol |
IUPAC名 |
butyl 2-(dibutylcarbamothioylsulfanyl)acetate |
InChI |
InChI=1S/C15H29NO2S2/c1-4-7-10-16(11-8-5-2)15(19)20-13-14(17)18-12-9-6-3/h4-13H2,1-3H3 |
InChIキー |
CAPPXNSGTZHSDE-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C(=S)SCC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-fluoro-5-[(propan-2-yl)oxy]phenol](/img/structure/B14327990.png)
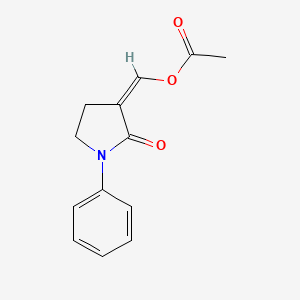
![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)
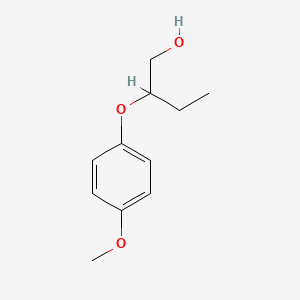

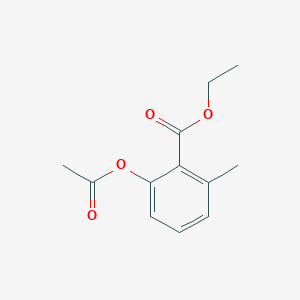
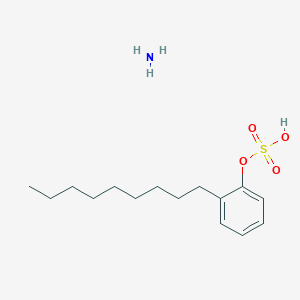
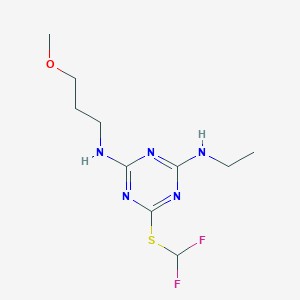

![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
